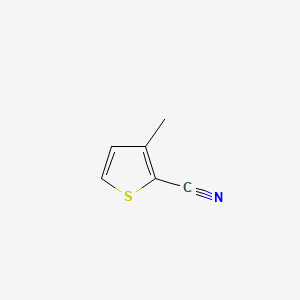

3-Methylthiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZHYEITUZEZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334696 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55406-13-8 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: The Importance of 3-Methylthiophene-2-carbonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylthiophene-2-carbonitrile

This guide provides an in-depth exploration of the synthesis and characterization of this compound (C₆H₅NS), a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. As researchers and drug development professionals, a deep understanding of the synthetic pathways and analytical validation of such intermediates is paramount. This document moves beyond simple protocols to elucidate the underlying chemical principles and rationale behind the methodological choices, ensuring both reproducibility and a foundational understanding for further innovation.

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles and interaction capabilities. The 3-methyl and 2-cyano substitution pattern of the target molecule provides a versatile platform for further functionalization. The nitrile group is a valuable precursor for various functionalities including amines, carboxylic acids, and tetrazoles, making it a crucial intermediate in the synthesis of complex molecular architectures.[1] For instance, related thiophenecarbonitrile derivatives have been pivotal as intermediates in the synthesis of pharmaceuticals like the antipsychotic drug olanzapine.[2]

This guide will focus on two robust and strategically different synthetic approaches, followed by a comprehensive section on analytical characterization to ensure the identity and purity of the final product.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached from several angles. We will detail two common and reliable methods: the direct dehydration of the corresponding carboxamide and a multi-step approach involving the versatile Gewald aminothiophene synthesis followed by a Sandmeyer-type reaction.

Method A: Dehydration of 3-Methyl-2-thiophenecarboxamide

This is a straightforward and often high-yielding method that relies on a readily available starting material. The core of this transformation is the removal of a water molecule from the primary amide to form the nitrile.

Causality and Reagent Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent well-suited for this conversion. The mechanism involves the activation of the amide oxygen by the electrophilic phosphorus atom, making the amide carbonyl carbon more susceptible to intramolecular rearrangement and elimination, ultimately leading to the formation of the nitrile and inorganic phosphorus byproducts.

Experimental Protocol: Dehydration of 3-Methyl-2-thiophenecarboxamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-Methyl-2-thiophenecarboxamide (1.0 eq). This reaction should be performed in a well-ventilated fume hood.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5.0 eq) to the flask. The reaction is typically performed neat.

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like 1,2-dichloroethane or dichloromethane.

-

Very cautiously quench the reaction by slowly adding the organic solution to a stirred mixture of ice and water to hydrolyze any remaining POCl₃.

-

Separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a clear to pale yellow liquid.[3]

-

Method B: The Gewald-Sandmeyer Two-Step Synthesis

This pathway offers greater flexibility in substrate scope and is a cornerstone of thiophene chemistry. It begins with the Gewald reaction to construct the 2-amino-3-methylthiophene ring, which is then converted to the target nitrile via a Sandmeyer reaction.[4]

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component condensation that assembles the thiophene ring from elemental sulfur, an activated nitrile, and a carbonyl compound.[5][6] To obtain the 2-amino-3-methylthiophene precursor, one would typically start with propionaldehyde and malononitrile.

Mechanism in Brief: The reaction initiates with a Knoevenagel condensation between the aldehyde and the activated nitrile.[7] This is followed by the addition of elemental sulfur and subsequent cyclization, driven by a basic catalyst, to form the stable 2-aminothiophene ring.[5]

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction is a classic transformation used to replace an amino group on an aromatic ring with various substituents, including the cyano group, via a diazonium salt intermediate.[8][9]

Mechanism in Brief: The aromatic amine is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent reaction with the cyanide nucleophile.[8]

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized product. The following data provides a benchmark for validation.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 55406-13-8 | [10] |

| Molecular Formula | C₆H₅NS | [10] |

| Molecular Weight | 123.18 g/mol | [10] |

| Appearance | Clear colorless to pale yellow liquid | [11] |

| Boiling Point | 91-93 °C @ 12 mmHg | [12] |

| Refractive Index | 1.5505-1.5555 @ 20 °C | [11] |

| SMILES | CC1=C(SC=C1)C#N | [10] |

Spectroscopic Data Interpretation

A self-validating protocol requires that the obtained analytical data is consistent across multiple techniques, all pointing to the same molecular structure.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. For this compound, dissolved in CDCl₃, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.4 | Doublet | 1H | H-5 | The proton at position 5 is coupled to the proton at position 4. It is typically the most downfield of the ring protons due to the influence of the adjacent sulfur atom. |

| ~6.9-7.0 | Doublet | 1H | H-4 | Coupled to the proton at position 5. |

| ~2.4-2.5 | Singlet | 3H | -CH₃ | The methyl protons at position 3 are not coupled to the ring protons and appear as a singlet. |

Note: Predicted chemical shifts are based on standard thiophene substituent effects. Actual values should be confirmed experimentally.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | C-3 | Quaternary carbon attached to the methyl group. |

| ~135-140 | C-5 | CH carbon adjacent to the sulfur atom. |

| ~125-130 | C-4 | CH carbon adjacent to C-5. |

| ~115-120 | C≡N | The nitrile carbon, a key identifier. |

| ~105-110 | C-2 | Quaternary carbon attached to the nitrile group, significantly shielded. |

| ~14-16 | -CH₃ | The methyl carbon. |

C. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H stretch | Methyl C-H |

| ~2225 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1500-1400 | Medium-Strong | C=C stretch | Thiophene ring |

| ~850-700 | Strong | C-H bend | Out-of-plane bending |

The most diagnostic peak is the strong, sharp absorption around 2225 cm⁻¹, which is characteristic of the nitrile functional group.[10]

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 123 | [M]⁺, Molecular ion peak |

| 122 | [M-H]⁺, A common and often major fragment |

The presence of the molecular ion at m/z = 123 confirms the molecular weight of the compound.[10]

Characterization Workflow Diagram

Caption: Workflow for the analytical validation of the final product.

Safety and Handling

Professional diligence requires strict adherence to safety protocols, especially when handling reactive chemicals and toxic compounds.

-

Hazard Identification: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]

-

Handling Reagents:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Cyanide Salts (e.g., CuCN): Highly toxic. Never allow contact with acids, as this will liberate deadly hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

-

Emergency Procedures: Ensure access to an emergency eyewash station and safety shower. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 55406-13-8 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. This compound | C6H5NS | CID 521617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 3-Methylthiophene-2-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques provide a powerful, non-destructive lens through which we can probe the intricate connectivity and electronic environment of a compound. For a molecule like 3-Methylthiophene-2-carbonitrile, with its unique arrangement of a thiophene ring, a methyl group, and a nitrile functionality, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in defining the molecular identity of this important chemical entity.

The Molecular Blueprint: Structure of this compound

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay between the electron-rich thiophene ring and the electron-withdrawing nitrile group, along with the electronic contribution of the methyl group, gives rise to a unique set of spectroscopic signatures.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, we expect to see signals for the two aromatic protons on the thiophene ring and the three protons of the methyl group.

Experimental Protocol for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent signal in the spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Acquire the free induction decay (FID) signal using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for improved signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Predicted ¹H NMR Data and Interpretation:

While experimental data from a dedicated research publication is the gold standard, based on established chemical shift principles and data from similar thiophene derivatives, we can predict the approximate chemical shifts (δ) and multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.2 | Doublet | ~5-6 |

| H-5 | ~7.4 - 7.6 | Doublet | ~5-6 |

| -CH₃ | ~2.3 - 2.5 | Singlet | N/A |

-

Aromatic Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitrile group at position 2 will deshield the adjacent proton (H-5), causing it to resonate at a higher chemical shift (downfield) compared to H-4.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any adjacent protons, thus they will appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-CN) | ~110 - 115 |

| C-3 (C-CH₃) | ~140 - 145 |

| C-4 | ~125 - 130 |

| C-5 | ~130 - 135 |

| -CN | ~115 - 120 |

| -CH₃ | ~15 - 20 |

-

Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the nitrile group (C-2) and the carbon bearing the methyl group (C-3) will have distinct chemical shifts. The nitrile group's electron-withdrawing nature will influence the electronic environment of the ring carbons.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of 115-120 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the aliphatic region, typically between 15 and 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Key IR Absorptions and Interpretation:

Based on data from Bio-Rad Laboratories, the following characteristic absorption bands are expected for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2220-2260 | C≡N stretch | Nitrile |

| ~3100-3000 | C-H stretch | Aromatic (Thiophene) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1600-1450 | C=C stretch | Aromatic (Thiophene) |

-

Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the nitrile group's stretching vibration.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the thiophene ring typically appear at wavenumbers just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed in the region below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

Figure 2. A generalized workflow for spectroscopic data analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Data and Interpretation:

The NIST Mass Spectrometry Data Center provides the following key peaks for the GC-MS of this compound:

| m/z | Relative Intensity | Interpretation |

| 123 | Second Highest | Molecular Ion [M]⁺ |

| 122 | Top Peak | [M-H]⁺ |

| 96 | Third Highest | Fragmentation product |

-

Molecular Ion Peak ([M]⁺): The peak at m/z 123 corresponds to the molecular weight of this compound (C₆H₅NS), confirming its elemental composition.

-

[M-H]⁺ Peak: The base peak at m/z 122 is likely due to the loss of a hydrogen atom from the molecular ion, a common fragmentation pathway for aromatic compounds.

-

Fragmentation: The peak at m/z 96 could arise from the loss of a cyanide radical (•CN) from the [M-H]⁺ ion or other complex rearrangements. A detailed analysis of the full mass spectrum would be necessary to propose a definitive fragmentation pathway.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key nitrile and thiophene functional groups. Finally, mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This integrated spectroscopic approach is indispensable for ensuring the identity and purity of such critical compounds in research and development.

An In-Depth Technical Guide to 3-Methylthiophene-2-carbonitrile: Physicochemical Properties, Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Methylthiophene-2-carbonitrile, a pivotal heterocyclic compound in the landscape of modern organic synthesis and medicinal chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its core properties, synthesis, chemical behavior, and applications.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. These properties govern its behavior in various reaction conditions and its interactions with biological systems.

General and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its molecular structure, featuring a thiophene ring substituted with a methyl group at the 3-position and a nitrile group at the 2-position, imparts a unique combination of electronic and steric characteristics that influence its reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NS | [2][3] |

| Molecular Weight | 123.18 g/mol | [2][4] |

| CAS Number | 55406-13-8 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 91-93 °C at 12 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.5530 | [1] |

| Enthalpy of Vaporization (ΔvapH) | 54.40 ± 1.20 kJ/mol | [5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound.

-

¹H NMR (CDCl₃, 300 MHz): δ 7.4 (d, J=4.8 Hz, 1H), 6.9 (d, J=5.4 Hz, 1H), 2.4 (s, 3H).[6]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 122 and a second highest peak at m/z 123, corresponding to the [M-H]⁺ and M⁺ ions, respectively.[2]

Synthesis and Manufacturing Protocols

The synthesis of this compound can be achieved through various routes, with the dehydration of the corresponding amide being a common and effective laboratory-scale method.

Synthesis via Dehydration of 3-Methyl-2-thiophenecarboxamide

A prevalent method for the preparation of this compound involves the dehydration of 3-Methyl-2-thiophenecarboxamide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).[6]

Caption: Synthesis of this compound via dehydration.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus oxychloride (POCl₃).[6]

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[6]

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (vacuum).[6]

-

Work-up: Dissolve the residue in 500 mL of 1,2-dichloroethane. Cautiously wash the organic solution with water, followed by a brine wash.[6]

-

Isolation and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6]

-

Final Purification: Purify the crude material by passing it through a plug of silica gel using dichloromethane (CH₂Cl₂) as the eluent. Evaporation of the solvent will afford the pure this compound as a light tan oil.[6]

-

Expert Insight: The use of excess POCl₃ ensures the complete conversion of the amide to the nitrile. The aqueous work-up must be performed with caution due to the reactivity of any residual POCl₃ with water.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nitrile group.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid (3-Methylthiophene-2-carboxylic acid) under acidic or basic conditions.[7]

-

Reduction: The nitrile group can be reduced to a primary amine (3-Methyl-2-thenylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack. The directing effects of the methyl (ortho, para-directing) and nitrile (meta-directing) groups, combined with the inherent reactivity of the thiophene ring, favor substitution at the 5-position.[9][10][11]

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[12] this compound and its derivatives serve as crucial building blocks in the synthesis of various pharmaceutical agents.

A notable application of a closely related compound is in the synthesis of the atypical antipsychotic drug, Olanzapine. The synthesis of a key intermediate for Olanzapine, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, often starts from 2-amino-5-methylthiophene-3-carbonitrile, which can be prepared via a Gewald reaction.[13][14] The Gewald reaction is a multicomponent condensation that provides a versatile route to highly substituted 2-aminothiophenes.[15][16][17][18]

Caption: Generalized workflow for the application of thiophene derivatives in drug synthesis.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

References

- 1. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 2. This compound | C6H5NS | CID 521617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 55406-13-8 | FCA40613 [biosynth.com]

- 5. chemeo.com [chemeo.com]

- 6. This compound CAS#: 55406-13-8 [amp.chemicalbook.com]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Electrophilic substitution on thiophene [quimicaorganica.org]

- 12. benchchem.com [benchchem.com]

- 13. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 14. Buy 2-Methylthiophene-3-carbonitrile [smolecule.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 3-Methylthiophene-2-carbonitrile

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function, reactivity, and potential. For 3-Methylthiophene-2-carbonitrile, a heterocyclic compound with potential applications as a building block in pharmaceuticals and organic electronics, a detailed crystallographic analysis is paramount.[1] As of this writing, a definitive, publicly available single-crystal X-ray structure for this compound has not been deposited in major structural databases like the Cambridge Structural Database (CSD).[2][3]

This guide, therefore, serves a dual purpose. It is, first, a prospective manual outlining the rigorous, field-proven methodologies that would be employed to elucidate this structure. Second, it presents a hypothetical yet scientifically plausible crystal structure analysis based on data from analogous thiophene derivatives. This allows us to delve into the intricacies of data interpretation and the significance of structural features, providing a robust framework for researchers when experimental data becomes available. We will address the existing ambiguity in the literature regarding its physical state—reported as both a crystalline solid and a liquid or oil—by focusing on the necessary prerequisite for diffraction studies: obtaining a single crystal.[4][5]

Part 1: The Foundation - From Synthesis to Single Crystal

The journey to a crystal structure begins long before the X-ray diffractometer. It commences with the synthesis of high-purity material and culminates in the often-challenging art of single-crystal growth.

Synthesis and Purification Protocol

The reliable synthesis of this compound is a critical first step. A common laboratory-scale synthesis involves the dehydration of 3-methyl-2-thiophenecarboxamide.[4]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-methyl-2-thiophenecarboxamide (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, ~5.0 eq).

-

Reflux: Heat the mixture to reflux for approximately 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Dissolve the residue in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Washing: Cautiously wash the organic layer with water and then with brine. Extreme care must be taken during the initial aqueous wash due to the reactivity of residual POCl₃.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product, often a tan oil, should be further purified.[4] Column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended to achieve the high purity (>99%) required for successful crystallization.

The Art of Crystallization: A Methodological Approach

Obtaining X-ray quality single crystals is often the most significant bottleneck in structural analysis.[4] For a small organic molecule like this compound, several techniques should be systematically explored.[6][7][8] The choice of solvent is paramount and can profoundly influence crystal packing and morphology.[6]

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the most straightforward method.[8] A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a vial covered with a perforated cap. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion: This technique is highly effective for growing high-quality crystals from milligram quantities.[6] A concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) is placed in a small, open vial. This is then placed inside a larger, sealed jar containing a "poor" solvent (e.g., pentane or hexane) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[8]

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even further in a refrigerator. This controlled decrease in temperature reduces solubility, promoting ordered crystal growth.

The diagram below illustrates the logical workflow for attempting crystallization.

Part 2: Elucidating the Structure - The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, the core of the analysis begins. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[9]

The SCXRD Workflow: From Mounting to Model

The experimental process follows a well-defined path, from data collection to structure solution and refinement.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion and potential radiation damage.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å).[6] The crystal is rotated, and a series of diffraction images are collected on an area detector.[9] The positions and intensities of the thousands of diffracted spots are recorded.

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and the intensity of each reflection. This step also involves applying corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods or dual-space algorithms are typically used to generate an initial electron density map from the reflection intensities.

-

Structure Refinement: The initial atomic positions derived from the electron density map are refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Finalization: The final structural model is rigorously validated using metrics like R-factors and by checking for chemical and geometric reasonability. The data is then typically prepared for deposition in a crystallographic database in the Crystallographic Information File (CIF) format.

The following diagram outlines this comprehensive workflow.

Part 3: A Prospective Analysis - The Hypothetical Structure of this compound

In the absence of experimental data, we present a plausible, hypothetical crystal structure to illustrate the analysis and interpretation phase. This data is generated based on the known geometries of similar thiophene derivatives.[11][12]

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₅NS |

| Formula Weight | 123.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.541(2) Å |

| b | 6.023(1) Å |

| c | 12.456(3) Å |

| α | 90° |

| β | 105.21(1)° |

| γ | 90° |

| Volume | 618.9(2) ų |

| Z | 4 |

| Density (calculated) | 1.321 g/cm³ |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 5420 |

| Independent reflections | 1415 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

Molecular Geometry and Conformation

The analysis of the refined structure would reveal precise bond lengths and angles. The thiophene ring is expected to be essentially planar. The methyl and nitrile substituents would lie close to this plane, indicating a largely planar molecular conformation. Key intramolecular distances would be compared to standard values to identify any unusual geometric features.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, we can anticipate several key interactions that dictate the supramolecular architecture. While lacking strong hydrogen bond donors, the molecule possesses acceptors (the nitrile nitrogen and the π-system of the thiophene ring) and weak donors (C-H groups).

-

C-H···N Interactions: The nitrile nitrogen is a potent hydrogen bond acceptor. We would expect to see weak hydrogen bonds between the C-H groups of the methyl or thiophene rings of one molecule and the nitrogen atom of a neighboring molecule. These interactions often form chain or dimer motifs.

-

C-H···π Interactions: The electron-rich surface of the thiophene ring can act as a weak hydrogen bond acceptor. A C-H bond from a neighboring molecule could point towards the center of the thiophene ring, contributing to crystal packing stability.

-

π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions. In this case, we might observe offset or slipped-stacking arrangements between the thiophene rings of adjacent molecules, maximizing attractive electrostatic and dispersion forces.

The diagram below conceptualizes these potential intermolecular synthons that would be investigated in the crystal packing.

Conclusion: A Path Forward

This guide has laid out a comprehensive, authoritative framework for the crystal structure analysis of this compound. By integrating established protocols for synthesis, crystallization, and X-ray diffraction, we have defined a clear path for obtaining and interpreting its solid-state structure. The hypothetical data and analysis presented herein serve as a robust template for what researchers can expect to uncover. The elucidation of this crystal structure will be a valuable contribution, providing the atomic-level blueprint needed to rationalize its physical properties and guide its future application in the development of novel therapeutics and advanced materials.

References

- 1. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases [mdpi.com]

- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 3. Cambridge Structural Database | re3data.org [re3data.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. scbt.com [scbt.com]

reactivity and stability of 3-Methylthiophene-2-carbonitrile

An In-Depth Technical Guide to the Reactivity and Stability of 3-Methylthiophene-2-carbonitrile

Introduction

This compound is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. Its structure is characterized by a methyl group at the 3-position and a carbonitrile (cyano) group at the 2-position. This unique arrangement of an electron-donating group (methyl) and an electron-withdrawing group (nitrile) on adjacent positions of the thiophene core creates a molecule with distinct electronic properties and a versatile reactivity profile. These characteristics make it a valuable intermediate and building block in medicinal chemistry and materials science.[1] Thiophene derivatives are often used as bioisosteres for benzene rings in drug design and are integral to the development of organic semiconductors and light-emitting diodes (OLEDs).[1] This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of this compound, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is typically a colorless to light yellow liquid under standard conditions.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 55406-13-8 | [3] |

| Molecular Formula | C₆H₅NS | [4] |

| Molecular Weight | 123.18 g/mol | [4] |

| Appearance | Colorless to light yellow Liquid | [2] |

| Boiling Point | 91-93 °C at 12 mmHg | [2][4] |

| Refractive Index | 1.5530 (at 20°C) | [2][5] |

| SMILES | CC1=C(SC=C1)C#N |[5] |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.4 (d, J=4.8 Hz, 1H), 6.9 (d, J=5.4 Hz, 1H), 2.4 ppm (s, 3H) | [2] |

| IR Spectroscopy | Data available, characteristic nitrile (C≡N) stretch expected ~2220-2240 cm⁻¹ |

| Mass Spectrometry | m/z Top Peak: 122; m/z 2nd Highest: 123 | |

Molecular Structure and Electronic Effects

The reactivity of this compound is governed by the electronic interplay between the aromatic thiophene ring and its substituents. The thiophene ring itself is an electron-rich aromatic system, more reactive towards electrophiles than benzene.[6][7]

-

C3-Methyl Group: The methyl group is an electron-donating group. It activates the aromatic ring towards electrophilic attack through a combination of the inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, particularly at the positions ortho (C2, C4) and para (C5) to itself.[8][9]

-

C2-Carbonitrile Group: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to participate in resonance (-M effect). It deactivates the ring towards electrophilic attack by pulling electron density away. It directs incoming electrophiles to the meta position (C4).

This "push-pull" arrangement results in a polarized molecule. The electron-donating methyl group enriches the ring, while the adjacent nitrile group withdraws that density, creating a complex reactivity landscape where different positions on the ring are electronically distinct.

Caption: Diagram 1: Electronic Influences on the Thiophene Ring.

Chemical Reactivity

Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution (SₑAr) is determined by the competing directing effects of the two substituents.[7][10]

-

Position 5: This position is para to the activating methyl group and meta to the deactivating nitrile group. Both factors favor substitution at this site, making it the most electronically favorable position for electrophilic attack.

-

Position 4: This position is ortho to the activating methyl group but also meta to the deactivating nitrile group. While activated by the methyl group, it is generally less favored than the sterically more accessible C5 position.

-

Position 2: Already substituted.

Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position . This is consistent with related chemistry; for instance, the lithiation of 3-methylthiophene, a precursor step for many electrophilic substitutions, occurs preferentially at the 5-position when using bulky bases.[11]

Caption: Diagram 2: Mechanism of Electrophilic Attack at C5.

Reactivity of the Nitrile Group

The carbonitrile group is a versatile functional handle for further chemical transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-methylthiophene-2-carboxamide and subsequently 3-methylthiophene-2-carboxylic acid.

-

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding (3-methylthiophen-2-yl)methanamine.

-

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr), can add to the nitrile to form ketones after acidic workup.

Nucleophilic Aromatic Substitution

Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SₙAr).[12] However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the ring.[12][13] While the nitrile group is electron-withdrawing, SₙAr reactions on this compound are not common unless a suitable leaving group (e.g., a halogen) is present at an activated position (C5) and a strong nucleophile is used.[13] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[12]

Stability and Degradation

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Thermal Stability: Thiophene-based copolymers exhibit high thermal stability, with decomposition temperatures often above 380°C.[14] While data for the monomer is limited, its boiling point of 91-93°C at reduced pressure suggests moderate thermal stability.[2] Storage at room temperature in a sealed container is recommended.[2]

-

Chemical Stability: The compound is incompatible with strong oxidizing agents, which can lead to violent reactions and degradation of the thiophene ring.[15] Thiophenes are generally stable to aqueous mineral acids but can be degraded by strong Lewis acids or 100% sulfuric acid.[6] Strong bases may react with the nitrile group or potentially deprotonate the acidic protons of the methyl group.

-

Photochemical Stability: Thiophene and its derivatives can undergo photoisomerization and other photochemical reactions upon exposure to UV light.[16] Therefore, it is prudent to store the compound in a dark place or in an amber container to prevent light-induced degradation.[2]

Caption: Diagram 3: Potential Degradation Pathways.

Safe Handling and Storage

As a thiophene derivative, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor. Keep away from heat, sparks, and open flames, as related thiophene compounds are flammable.[18] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep in a dark place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[18]

Example Synthetic Protocol: Preparation of this compound

The following protocol describes a common laboratory-scale synthesis via the dehydration of the corresponding amide.[2]

Reaction: Dehydration of 3-Methyl-2-thiophenecarboxamide

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus(V) oxychloride (POCl₃).

-

Reaction: Heat the mixture at reflux temperature for 2 hours.

-

Workup - Step 1 (Removal of Excess Reagent): After cooling, carefully remove the excess POCl₃ under reduced pressure (vacuum).

-

Workup - Step 2 (Extraction): Dissolve the residue in 500 mL of 1,2-dichloroethane. Carefully wash the organic solution with water, followed by a brine solution.

-

Workup - Step 3 (Isolation): Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Pass the crude material through a plug of silica gel, eluting with dichloromethane (CH₂Cl₂). Evaporate the solvent to yield the pure this compound (typical yield: ~16.2 g, 100%).

Conclusion

This compound is a molecule with a well-defined but nuanced reactivity profile. The competing electronic effects of the C3-methyl and C2-nitrile groups make the C5 position the primary site for electrophilic attack, a feature that can be exploited for regioselective functionalization. The nitrile group provides a gateway for numerous transformations into other valuable functional groups like amines and carboxylic acids. While thermally stable under recommended storage conditions, care must be taken to avoid strong oxidizing agents, certain strong acids, and prolonged exposure to light. A thorough understanding of these properties is essential for its effective use in the synthesis of complex target molecules in the pharmaceutical and materials science sectors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 55406-13-8 [amp.chemicalbook.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 55406-13-8 | FCA40613 [biosynth.com]

- 5. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methylthiophene-2-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-methylthiophene-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the electronic properties of this substituted thiophene, elucidating the directing effects of the C3-methyl and C2-cyano groups which govern the regioselectivity of these reactions. This guide offers a detailed analysis of key electrophilic substitution reactions, including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. Each section provides a thorough discussion of the reaction mechanism, expected regiochemical outcomes, and field-proven experimental protocols adapted from authoritative literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of thiophene-based scaffolds.

Introduction: The this compound Scaffold

The thiophene ring is a privileged scaffold in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. The subject of this guide, this compound, presents a particularly interesting case for electrophilic aromatic substitution due to the presence of both an electron-donating group (the C3-methyl) and an electron-withdrawing group (the C2-cyano) on the thiophene ring.

The interplay of these substituents dictates the reactivity and regioselectivity of electrophilic attack. The methyl group at the C3 position is an activating, ortho-para director, while the cyano group at the C2 position is a deactivating, meta director.[2] Consequently, the C5 position is the most favored site for electrophilic substitution, being para to the activating methyl group and meta to the deactivating cyano group. This predictable regioselectivity makes this compound a valuable substrate for the synthesis of specifically functionalized thiophene derivatives.

This guide will explore the nuances of this reactivity through a detailed examination of several key electrophilic substitution reactions.

Halogenation: Introduction of Halogen Atoms

Halogenated thiophenes are crucial intermediates in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The bromination of this compound is a representative example of its halogenation.

Mechanism and Regioselectivity of Bromination

The bromination of thiophenes typically proceeds via an electrophilic aromatic substitution mechanism.[3] Reagents such as N-bromosuccinimide (NBS) are commonly employed as they provide a controlled source of electrophilic bromine, minimizing side reactions.[4][5] The reaction is often carried out in a polar solvent like acetonitrile, which can enhance the reactivity of NBS.[6]

As predicted by the directing effects of the substituents, the bromination of this compound is expected to occur predominantly at the C5 position. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, with the positive charge delocalized over the thiophene ring. The intermediate leading to C5-bromination is the most stable due to the combined electronic effects of the methyl and cyano groups.

Diagram 1: Proposed Mechanism for the Bromination of this compound with NBS

A simplified representation of the bromination mechanism.

Experimental Protocol: Bromination with N-Bromosuccinimide

The following protocol is adapted from established procedures for the bromination of substituted thiophenes.[7]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-methylthiophene-2-carbonitrile.

Nitration: Introduction of the Nitro Group

Nitrated thiophenes are valuable precursors for the synthesis of amino-thiophenes, which are common moieties in pharmacologically active compounds.

Mechanism and Regioselectivity of Nitration

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction.[8] A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For sensitive substrates like thiophenes, milder conditions, such as using acetyl nitrate prepared in situ from nitric acid and acetic anhydride, are often preferred to prevent oxidation and decomposition.[9][10]

Similar to halogenation, the nitration of this compound is anticipated to yield the 5-nitro derivative as the major product due to the directing effects of the existing substituents.

Experimental Protocol: Nitration with Acetyl Nitrate

This protocol is based on general procedures for the nitration of thiophene derivatives.[9]

Materials:

-

This compound

-

Acetic anhydride

-

Fuming nitric acid

-

Acetic acid

-

Ice

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare the nitrating mixture by adding fuming nitric acid (1.2 eq) to acetic anhydride (5.0 eq) at a temperature maintained between -10 °C and 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in acetic acid.

-

Cool the substrate solution to 0 °C and add the pre-formed nitrating mixture dropwise, ensuring the reaction temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, 5-nitro-3-methylthiophene-2-carbonitrile, is collected by filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Friedel-Crafts Acylation: Introduction of Acyl Groups

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that introduces an acyl group onto an aromatic ring.[11][12] This reaction is pivotal for the synthesis of aryl ketones, which are versatile intermediates in organic synthesis.

Mechanism and Regioselectivity of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The acylium ion then undergoes electrophilic attack on the aromatic ring.

For this compound, acylation is expected to occur at the C5 position. The electron-withdrawing nature of the introduced acyl group deactivates the ring towards further acylation, thus preventing polysubstitution.[13]

Diagram 2: General Workflow for Friedel-Crafts Acylation

A generalized workflow for a typical Friedel-Crafts acylation experiment.

Experimental Protocol: Friedel-Crafts Acylation

The following is a general procedure for the acylation of thiophene derivatives.[14]

Materials:

-

This compound

-

Acetyl chloride (or other acyl halide)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-acetyl-3-methylthiophene-2-carbonitrile.[15]

Vilsmeier-Haack Formylation: Introduction of the Formyl Group

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17] It provides a mild and efficient route to aryl aldehydes, which are important synthetic intermediates.

Mechanism and Regioselectivity of Vilsmeier-Haack Formylation

The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[18][19] This forms a chloroiminium ion, which is the active electrophile. The aromatic ring then attacks this electrophile, and subsequent hydrolysis yields the aldehyde.[20]

The Vilsmeier reagent is a weaker electrophile than the acylium ion in Friedel-Crafts reactions, and thus, the reaction is most effective on activated aromatic systems.[20] For this compound, the activating effect of the methyl group should facilitate formylation, which is expected to occur at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a standard procedure for the Vilsmeier-Haack formylation of activated heterocycles.[21]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium acetate (NaOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in 1,2-dichloroethane.

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours, or until TLC analysis indicates completion.

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated aqueous sodium acetate solution.

-

Stir for 30 minutes, then extract the mixture with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to give 5-formyl-3-methylthiophene-2-carbonitrile.

Summary of Regioselectivity

The electrophilic substitution reactions of this compound consistently demonstrate a high degree of regioselectivity, with the incoming electrophile predominantly attacking the C5 position. This is a direct consequence of the synergistic directing effects of the C3-methyl and C2-cyano substituents.

| Reaction | Reagents | Major Product |

| Bromination | NBS, CH₃CN | 5-Bromo-3-methylthiophene-2-carbonitrile |

| Nitration | HNO₃, Ac₂O | 5-Nitro-3-methylthiophene-2-carbonitrile |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-3-methylthiophene-2-carbonitrile |

| Formylation | POCl₃, DMF | 5-Formyl-3-methylthiophene-2-carbonitrile |

Conclusion

This technical guide has provided a detailed overview of the electrophilic substitution reactions of this compound. The predictable regioselectivity, governed by the electronic nature of the substituents, makes this compound a valuable and versatile platform for the synthesis of highly functionalized thiophene derivatives. The protocols presented herein, adapted from established literature, offer a practical starting point for researchers in the fields of medicinal chemistry and materials science to explore the rich chemistry of this important heterocyclic scaffold.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. tsijournals.com [tsijournals.com]

- 15. 5-Acetyl-3-methyl-2-thiophenecarbonitrile | C8H7NOS | CID 167454646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. ijpcbs.com [ijpcbs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 21. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 3-Methylthiophene-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its structural resemblance to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug design. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet highly versatile class of these compounds: derivatives of 3-methylthiophene-2-carbonitrile. While often serving as pivotal intermediates, the inherent reactivity and structural features of this scaffold are instrumental in the generation of novel therapeutic agents. This document will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of compounds derived from this promising core.

I. Synthetic Strategies: Accessing the this compound Core and its Derivatives

The primary and most efficient route to substituted 2-aminothiophene-3-carbonitriles, which are key precursors for a vast array of biologically active molecules, is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone of thiophene synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles

-

Reaction Setup: To a solution of the starting ketone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base (e.g., diethylamine, morpholine, or triethylamine).

-

Sulfur Addition: To the stirred mixture, add elemental sulfur (1.1 eq).

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-aminothiophene-3-carbonitrile.

The versatility of the Gewald reaction allows for the introduction of a wide range of substituents at the 4 and 5 positions of the thiophene ring, which is crucial for tuning the biological activity of the final products. The 2-amino and 3-cyano groups of the resulting thiophene are then readily available for further chemical transformations, most notably the construction of fused heterocyclic systems.

Figure 1: Gewald Aminothiophene Synthesis Workflow

II. Anticancer Activity: Thieno[2,3-d]pyrimidines as Potent Kinase Inhibitors

A significant body of research has focused on the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors. These fused heterocyclic systems have emerged as potent anticancer agents, often targeting key enzymes in cancer cell signaling pathways such as tyrosine kinases.

The general synthetic strategy involves the cyclization of the 2-aminothiophene-3-carbonitrile with various reagents to form the pyrimidine ring. For instance, reaction with formamide or orthoesters can lead to the formation of the thieno[2,3-d]pyrimidine core.

A series of novel thiophene and thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, certain derivatives displayed significant cytotoxic effects.[1] For example, some compounds showed high efficacy against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC₅₀ values in the low micromolar range.[1]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 8 | MCF-7 | 4.132 ± 0.5 | [1] |

| Compound 8 | HepG-2 | 3.3 ± 0.90 | [1] |

| Compound 5 | MCF-7 | 7.301 ± 4.5 | [1] |

| Compound 5 | HepG-2 | 5.3 ± 1.6 | [1] |

| Doxorubicin | MCF-7 | - | [1] |

| Doxorubicin | HepG-2 | - | [1] |

Table 1: In vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

Further studies on fused thiophene derivatives have identified compounds with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both of which are crucial in tumor angiogenesis and cell survival.[2] For instance, certain chloro-substituted thienopyrimidines have demonstrated IC₅₀ values in the low micromolar range against both HepG2 and PC-3 cancer cell lines.[2]

Figure 2: Proposed Mechanism of Anticancer Action

III. Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also been utilized as precursors for compounds with significant antimicrobial properties. The structural diversity that can be achieved through modifications of the thiophene core allows for the development of agents active against a range of bacterial and fungal pathogens.

In one study, a series of novel thiophene derivatives were synthesized and screened for their in vitro antimicrobial activity.[3] The results indicated that some of the synthesized compounds exhibited potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[3] Furthermore, certain derivatives displayed excellent antifungal activity against Candida albicans and Aspergillus niger.[3]

| Compound ID | Bacterial Strain | MIC (µM/ml) | Fungal Strain | MIC (µM/ml) | Reference |

| S₁ | Staphylococcus aureus | 0.81 | - | - | [3] |

| S₁ | Bacillus subtilis | 0.81 | - | - | [3] |

| S₁ | Escherichia coli | 0.81 | - | - | [3] |

| S₁ | Salmonella typhi | 0.81 | - | - | [3] |

| S₄ | - | - | Candida albicans | 0.91 | [3] |

| S₄ | - | - | Aspergillus niger | 0.91 | [3] |

| Cefadroxil | (Standard) | - | - | - | [3] |

| Fluconazole | - | - | (Standard) | - | [3] |

Table 2: Antimicrobial activity of selected thiophene derivatives.

The mechanism of action for the antimicrobial effects of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell membrane, allowing the molecule to reach its intracellular target.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5]

While direct studies on the anti-inflammatory properties of simple this compound derivatives are not extensively reported, the evaluation of more complex structures derived from them provides valuable insights. For instance, a study on 3-aminothiophene-2-acylhydrazone derivatives, which can be synthesized from 2-aminothiophene-3-carbohydrazides, revealed significant analgesic and anti-inflammatory properties.[6] Certain compounds in this series were found to be more potent than the standard drug dipyrone in a writhing test in mice.[6]

The anti-inflammatory effects of thiophene derivatives are often linked to the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups.[4] These groups can influence the compound's ability to bind to the active sites of pro-inflammatory enzymes.

Figure 3: General Anti-inflammatory Mechanism of Action